5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with chlorine and at position 2 with a pyrrolidin-3-yloxy group. The pyrrolidine ring is further functionalized with a 3-(trifluoromethoxy)benzoyl moiety. Its structure combines halogenated and fluorinated aromatic groups, which are known to enhance metabolic stability and binding affinity in medicinal and agrochemical applications .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-11-7-21-15(22-8-11)25-13-4-5-23(9-13)14(24)10-2-1-3-12(6-10)26-16(18,19)20/h1-3,6-8,13H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHOLVWVVCXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, including:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is reacted with a chlorinating agent.
Attachment of the Trifluoromethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Structural Analogues in Herbicidal Activity
5-Chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine
- Structure : Pyrimidine linked to a trifluoroethyl-substituted pyrazole via an ether bond.
- Activity : Exhibits bleaching herbicidal activity at 100 mg/L and post-emergence efficacy against Digitaria sanguinalis at 750 g/ha .
- Comparison :
- The trifluoroethyl group in this compound vs. the trifluoromethoxybenzoyl group in the target compound may alter steric bulk and electronic effects, influencing target selectivity.
- Both compounds share a 5-chloropyrimidine core, but the pyrrolidine-benzoyl moiety in the target compound could enhance soil persistence due to reduced hydrolysis susceptibility .
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- Structure: Pyrimidine with 4-chlorophenyl and 3-(trifluoromethyl)phenoxy substituents.
- Activity : Used in agrochemical research for weed control (CAS 1025263-05-1) .
- Molecular weight differences (430.81 g/mol for this compound vs. ~460 g/mol estimated for the target) may affect bioavailability .
Kinase Inhibitors with Pyrimidine/Pyrrolidine Cores
Compound 19 (IC₅₀ 66 nM for TSSK2)
- Structure : Pyrimidine with a sulfonamide-aniline substituent and a methoxy group.
- Activity : Potent inhibitor of testis-specific serine/threonine kinases (TSSK1/2), relevant for male contraception .
- Comparison :
Physicochemical Properties
- The target compound’s higher logP (estimated) suggests improved membrane permeability but may require formulation adjustments for aqueous solubility .
Biological Activity
5-Chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrimidine core substituted with a chloro group and a trifluoromethoxy benzoyl moiety. The molecular formula is , with a molecular weight of approximately 360.73 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.73 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing pyrimidine structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and others.
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- In Vitro Studies : In studies where similar compounds were tested at concentrations around 100 µM, significant reductions in cell viability were observed:
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been investigated, particularly against multidrug-resistant pathogens.
-
Pathogens Tested : Compounds were screened against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
- Results : The tested compounds exhibited promising antimicrobial activity, with some derivatives showing effectiveness against strains resistant to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study evaluated several pyrimidine derivatives, including those structurally related to our compound, revealing that specific substitutions significantly enhanced anticancer activity. For example, compounds with amino groups showed increased potency compared to those with acetylamino groups .
Case Study 2: Antimicrobial Resistance
In another investigation, the efficacy of pyrimidine derivatives against resistant strains was assessed. The study found that certain derivatives could inhibit growth even in strains resistant to common treatments, suggesting their potential as novel therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
